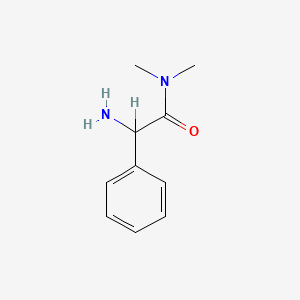

2-aMino-N,N-diMethyl-2-phenylacetaMide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEBKMCUIFSZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N,N-dimethyl-2-phenylacetamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-amino-N,N-dimethyl-2-phenylacetamide, a chiral amide derivative of phenylglycine. While specific literature on this exact molecule is nascent, this document synthesizes information from the broader class of phenylacetamide and phenylglycinamide derivatives to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical identity, potential synthetic pathways, physicochemical properties, and the promising, albeit inferred, therapeutic applications based on its structural congeners.

Core Compound Identification and Nomenclature

This compound is a fascinating molecule that belongs to the class of phenylacetamides, which are amide derivatives of phenylacetic acids.[1] The core structure is derived from phenylglycine, a non-proteinogenic alpha-amino acid, making it a chiral compound.[2] The presence of the N,N-dimethyl amide functionality significantly influences its solubility, polarity, and metabolic stability compared to its primary amide parent, 2-amino-2-phenylacetamide.

-

IUPAC Name: this compound

-

Synonyms: (S)-2-Amino-N,N-dimethyl-2-phenylacetamide (for the S-enantiomer)

-

CAS Numbers:

-

Molecular Formula: C₁₀H₁₄N₂O

-

Molecular Weight: 178.23 g/mol

The chirality at the alpha-carbon of the phenylglycine backbone is a critical feature, as stereochemistry often dictates biological activity and interactions with chiral targets like enzymes and receptors.[5]

Physicochemical and Predicted Properties

| Property | Value (Predicted/Inferred) | Data Source/Analog |

| Molecular Weight | 178.23 g/mol | Calculated |

| Molecular Formula | C₁₀H₁₄N₂O | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar amides[5] |

| Solubility | Expected to be soluble in polar organic solvents. | Based on structural features |

| pKa (Strongest Basic) | Estimated around 8.5-9.5 (for the primary amine) | Analog: Phenylglycine derivatives |

Synthesis and Methodologies

The synthesis of this compound would logically start from its parent amino acid, phenylglycine. A common and efficient method for forming the amide bond is through the activation of the carboxylic acid followed by reaction with dimethylamine.

A plausible synthetic route would involve the following key steps:

-

Protection of the Amino Group: The amino group of phenylglycine is first protected to prevent self-reaction and to direct the acylation to the desired site. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.

-

Amide Bond Formation: The protected Boc-phenylglycine is then coupled with dimethylamine. This can be achieved by activating the carboxylic acid with a coupling agent such as carbonyldiimidazole (CDI), which forms a highly reactive acylimidazolide intermediate.[6]

-

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the desired this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, field-proven protocol for the synthesis of N,N-dimethylamides from N-protected amino acids, which is directly applicable to the target molecule.

Step 1: Activation of N-Boc-phenylglycine

-

Dissolve N-Boc-phenylglycine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the solution while stirring at room temperature.

-

Continue stirring for approximately 30 minutes to allow for the complete formation of the acylimidazolide intermediate.

Step 2: Amidation with Dimethylamine

-

In a separate flask, prepare a solution of dimethylamine (2.0 eq) in DCM. Note: Dimethylamine can be used as a solution in a solvent like THF or generated in situ.

-

Cool the activated N-Boc-phenylglycine solution to 0 °C in an ice bath.

-

Slowly add the dimethylamine solution dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Intermediate

-

Upon completion, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-N,N-dimethyl-2-phenylacetamide.

-

Purify the intermediate by flash column chromatography on silica gel.

Step 4: Deprotection of the Amino Group

-

Dissolve the purified intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in an organic solvent (e.g., dioxane or ether).

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to yield the final product, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Visualization of the Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Potential Applications and Therapeutic Relevance

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] The introduction of an N,N-dimethyl group can enhance metabolic stability and modify pharmacokinetic properties.[8]

Central Nervous System (CNS) Activity

Phenylglycinamide derivatives have been extensively investigated for their CNS activity, particularly as anticonvulsant agents.[6][9] These compounds are believed to exert their effects through modulation of voltage-gated sodium and calcium channels.[9] The structural similarity of this compound to known anticonvulsants suggests it could be a valuable candidate for development in the treatment of epilepsy.

Furthermore, some N,N-dimethylglycine derivatives have been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, which could have implications for treating depression and other neurological disorders.[10]

Antimicrobial and Anticancer Potential

The broader class of phenylacetamides has demonstrated promising antimicrobial and anticancer activities.[7][11] While the precise mechanisms are often structure-dependent, these compounds can induce apoptosis in cancer cells and inhibit microbial growth. The N,N-dimethyl substitution in the target molecule could influence its cell permeability and interaction with biological targets, potentially leading to novel therapeutic agents in these areas.

As a Chiral Building Block

Enantiomerically pure phenylglycine and its derivatives are valuable chiral building blocks in organic synthesis.[12] (S)-2-amino-N,N-dimethyl-2-phenylacetamide could serve as a key intermediate in the synthesis of more complex chiral molecules, including peptide-based drugs and other bioactive compounds where stereochemistry is crucial for efficacy.[12]

Visualization of Structural Relationships and Potential Activities

Caption: Structural relationships and potential biological activities of the target molecule.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of amino acid chemistry and medicinal research. While direct experimental data remains limited, its structural relationship to a well-established class of bioactive compounds provides a strong rationale for its synthesis and biological evaluation. Future research should focus on the enantioselective synthesis of this compound, a thorough characterization of its physicochemical properties, and in-vitro and in-vivo screening to explore its potential as a CNS agent, antimicrobial, or anticancer therapeutic. The insights gained from such studies will be invaluable for unlocking the full potential of this promising phenylglycinamide derivative.

References

Sources

- 1. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]

- 2. Phenylglycine - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS#:1161012-23-2 | Chemsrc [chemsrc.com]

- 4. This compound | 149865-91-8 [chemicalbook.com]

- 5. CAS 6485-67-2: D-Phenylglycine amide | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N-dimethylglycine differentially modulates psychotomimetic and antidepressant-like effects of ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-Amino-N,N-dimethyl-2-phenylacetamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-N,N-dimethyl-2-phenylacetamide, a molecule of interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and explore its potential applications in drug discovery and development, supported by insights into the broader class of phenylacetamides.

Core Molecular Attributes

This compound is a chiral α-amino amide derivative. Its structure incorporates a phenyl group and a dimethylated amide, which are key features influencing its physicochemical and pharmacological properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 149865-91-8 | [2] |

Plausible Synthetic Pathways

While specific literature detailing the synthesis of this compound is not extensively available, a logical and efficient synthetic strategy can be proposed based on established organic chemistry principles. A common approach would involve the amidation of a suitable α-amino acid precursor.

A plausible route starts from phenylglycine, a readily available amino acid. The synthesis can be envisioned in a multi-step process designed to protect the reactive amino group, activate the carboxylic acid for amidation, and finally, deprotect the amino group.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: N-protection of Phenylglycine

-

Dissolve phenylglycine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for instance, sodium hydroxide, to deprotonate the amino group.

-

Introduce di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the N-Boc-phenylglycine.

Step 2: Amide Coupling

-

Dissolve the N-Boc-phenylglycine in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Introduce dimethylamine (as a solution in THF or as a gas) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

After completion, perform a standard workup to isolate the crude N-Boc-2-amino-N,N-dimethyl-2-phenylacetamide.

Step 3: Deprotection

-

Dissolve the protected amide in an appropriate solvent, such as DCM.

-

Add a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.

-

Stir the reaction at room temperature.

-

After the reaction is complete, neutralize the excess acid and perform an extraction to isolate the final product, this compound.

-

Purify the product using column chromatography or recrystallization.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.

Predicted Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Methine Proton: A singlet around 4.5-5.0 ppm for the proton attached to the chiral center.

-

N,N-dimethyl Protons: Two singlets for the methyl groups attached to the amide nitrogen, likely appearing between 2.8 and 3.2 ppm. The two methyl groups may be non-equivalent due to restricted rotation around the amide bond.

-

Amine Protons: A broad singlet corresponding to the two protons of the primary amine group, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A peak in the downfield region, typically around 170-175 ppm.

-

Aromatic Carbons: Several peaks between 125 and 140 ppm.

-

Methine Carbon: A peak for the chiral carbon around 55-65 ppm.

-

N,N-dimethyl Carbons: Two distinct peaks for the methyl carbons between 35 and 40 ppm.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 178.

-

Fragmentation Pattern: Common fragmentation pathways for α-amino amides include the loss of the amide group and cleavage adjacent to the phenyl ring.

Potential Applications in Drug Development

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] Although specific biological data for this compound is limited, its structural features suggest potential for development as a therapeutic agent.

Areas of Interest:

-

Central Nervous System (CNS) Agents: The phenethylamine backbone, present in this molecule, is a common feature in many CNS-active drugs. Phenylacetamide derivatives have been investigated for their potential as antidepressant and anticonvulsant agents.[4][5]

-

Enzyme Inhibition: The α-amino amide moiety can act as a pharmacophore for targeting various enzymes, particularly proteases.

-

Scaffold for Library Synthesis: The primary amine provides a reactive handle for further chemical modifications, allowing for the creation of a diverse library of compounds for high-throughput screening against various biological targets.

Relationship to Bioactive Scaffolds:

Caption: Relationship of this compound to known bioactive scaffolds.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[1]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[1]

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis from readily available starting materials and its incorporation of known pharmacophoric elements make it an attractive target for medicinal chemists. Further studies are warranted to elucidate its specific biological activities and to explore the therapeutic potential of its derivatives.

References

-

PubChem. 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Available from: [Link]

- Xie, X. Q., Chen, J. Z., Billings, E. M., & Makriyannis, A. (2014). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. Journal of medicinal chemistry, 57(15), 6397–6412.

-

MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific reports, 12(1), 2135.

-

Organic Syntheses. Phenylacetamide. Available from: [Link]

-

ResearchGate. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Available from: [Link]

-

Arkat USA, Inc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

Human Metabolome Database. Predicted GC-MS Spectrum - 2-Phenylacetamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0010715). Available from: [Link]

-

Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Available from: [Link]

-

MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available from: [Link]

-

SpectraBase. N,N-Diallyl-2-phenylamino-2-phenylacetamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

NIH. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Available from: [Link]

-

PubChem. N,N-Dimethyl-2-phenylacetamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST. N,N-Dimethylacetamide. National Institute of Standards and Technology. Available from: [Link]

-

Semantic Scholar. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Available from: [Link]

-

ResearchGate. Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in... Available from: [Link]

-

ResearchGate. 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Available from: [Link]

Sources

Computed properties of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide

An In-Depth Technical Guide to the Computed Properties of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide

Foreword

In modern drug discovery and materials science, computational chemistry has become an indispensable tool for predicting molecular properties before undertaking costly and time-consuming experimental synthesis. By simulating a molecule at the quantum level, we can gain profound insights into its stability, reactivity, and electronic characteristics. This guide provides a comprehensive analysis of the computed properties of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide, a chiral molecule with potential applications as a synthetic building block or pharmaceutical intermediate. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the rationale behind the chosen computational protocols, offering a self-validating framework for researchers in the field.

Molecular Structure and Theoretical Framework

(S)-2-Amino-N,N-dimethyl-2-phenylacetamide is a chiral derivative of the amino acid phenylglycine. Its structure features a stereocenter, an aromatic ring, a primary amine, and a tertiary amide. This combination of functional groups suggests a rich electronic and reactive profile. To explore this profile, we employ Density Functional Theory (DFT), a robust method that provides a balance between computational cost and accuracy for molecules of this size.

Rationale for Computational Method Selection

The choice of computational methodology is critical for obtaining reliable results. Our approach is grounded in established best practices:

-

Density Functional Theory (DFT): DFT is selected over simpler methods for its explicit inclusion of electron correlation, which is crucial for accurately describing the electronic structure of molecules with heteroatoms and π-systems.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals. It combines the strengths of both Hartree-Fock theory and DFT, providing reliable geometric and electronic data for a broad range of organic molecules.

-

6-311++G(d,p) Basis Set: This triple-zeta basis set provides the necessary flexibility for the valence electrons to be described accurately. The addition of diffuse functions (++) is essential for describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

The diagram below outlines the logical workflow employed for this computational investigation, starting from the initial structure and proceeding through optimization and property calculation.

Caption: Computational workflow for property determination.

Computed Molecular Properties

All calculations were performed using the Gaussian 16 suite of programs. The initial structure was built using standard bond lengths and angles and subsequently optimized without constraints.

Optimized Molecular Geometry

The geometry of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide was optimized to a local minimum on the potential energy surface. A subsequent frequency calculation at the same level of theory yielded no imaginary frequencies, confirming the structure as a true minimum. The optimized structure reveals key steric and electronic interactions that dictate its conformation.

The diagram below provides a 2D representation of the molecule with atom numbering used for referencing in the subsequent data table.

Caption: 2D structure and atom numbering scheme.

Selected optimized geometric parameters are presented in the table below. The C3-N5 bond length of ~1.35 Å is shorter than a typical C-N single bond, indicating partial double bond character due to amide resonance.

| Parameter | Atoms Involved | Computed Value |

| Bond Lengths (Å) | ||

| C=O | C3 - O4 | 1.231 |

| C-N (Amide) | C3 - N5 | 1.354 |

| Cα-C (Amide) | C2 - C3 | 1.528 |

| Cα-N (Amine) | C2 - N1 | 1.465 |

| Cα-C (Aryl) | C2 - C8 | 1.533 |

| Bond Angles (°) | ||

| O=C-N | O4 - C3 - N5 | 123.5 |

| Cα-C-N | C2 - C3 - N5 | 117.8 |

| N-Cα-C (Aryl) | N1 - C2 - C8 | 110.2 |

| Dihedral Angle (°) | ||

| Phenyl-Amide Twist | C13-C8-C2-C3 | -75.4 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. This is invaluable for experimental verification. Key vibrational modes are assigned based on the visualization of their corresponding atomic motions.

| Vibrational Mode | Functional Group | Computed Frequency (cm⁻¹) | Expected IR Intensity |

| N-H Symmetric Stretch | Primary Amine | 3455 | Medium |

| N-H Asymmetric Stretch | Primary Amine | 3540 | Medium |

| C-H Aromatic Stretch | Phenyl Ring | 3050 - 3100 | Weak |

| C-H Aliphatic Stretch | Methyl/Methine | 2950 - 3000 | Medium |

| C=O Amide I Stretch | Tertiary Amide | 1665 | Strong |

| N-H Scissoring | Primary Amine | 1610 | Medium |

Note: Computed frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to anharmonicity.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

| Parameter | Computed Value (eV) |

| HOMO Energy | -5.88 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap (ΔE) | 5.73 |

-

HOMO: The analysis reveals that the HOMO is primarily localized on the electron-rich phenyl ring, indicating this is the most probable site for electrophilic attack.

-

LUMO: The LUMO is predominantly centered on the π* antibonding orbital of the carbonyl (C=O) group. This signifies that the amide carbon is the most susceptible site for nucleophilic attack.

-

Energy Gap (ΔE): The relatively large HOMO-LUMO gap of 5.73 eV suggests high kinetic stability and low chemical reactivity for the isolated molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting intermolecular interactions.

-

Negative Potential (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen (O4), confirming it as the primary site for hydrogen bond donation and electrophilic interaction.

-

Positive Potential (Blue): The most positive potential is located around the hydrogen atoms of the primary amine group (N1), highlighting their role as hydrogen bond donors.

-

Neutral Region (Green): The phenyl ring and the N-dimethyl groups constitute the relatively neutral, non-polar regions of the molecule.

Conclusion and Outlook

This computational investigation, based on a robust DFT/B3LYP/6-311++G(d,p) protocol, provides a detailed and reliable theoretical characterization of (S)-2-Amino-N,N-dimethyl-2-phenylacetamide. The optimized geometry, vibrational frequencies, and electronic properties have been elucidated. Key findings indicate that the molecule possesses high kinetic stability, with the phenyl ring acting as the primary electron-donating region (HOMO) and the amide carbonyl serving as the primary electron-accepting site (LUMO).

The data presented herein serves as a foundational guide for researchers. It can be used to predict reactivity, interpret experimental spectroscopic data (e.g., IR, UV-Vis), and inform the design of new synthetic pathways or derivatives with tailored properties. Future work could involve simulating the molecule in different solvents to study environmental effects or modeling its interaction with biological targets to explore its pharmaceutical potential.

References

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

A Comprehensive Technical Guide to the Spectroscopic Analysis of N-Phenylacetamide Derivatives

Introduction: The Significance of N-Phenylacetamide Derivatives and Their Spectroscopic Characterization

N-phenylacetamide, also known as acetanilide, and its derivatives represent a critical scaffold in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1] The therapeutic potential of these molecules is intrinsically linked to their molecular structure, where subtle modifications to the phenyl ring or the acetamide group can significantly alter their pharmacological profile. Therefore, the precise elucidation of their chemical structure is paramount for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the structural characterization of N-phenylacetamide derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this guide delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and provides detailed, self-validating experimental protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the assembly of the molecular framework.

A. ¹H NMR Spectroscopy of N-Phenylacetamide Derivatives

The ¹H NMR spectrum of an N-phenylacetamide derivative provides a wealth of information regarding the number of different types of protons, their electronic environment, and their spatial relationships.

Key Protons and Their Expected Chemical Shifts:

-

Amide Proton (N-H): The chemical shift of the amide proton is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding.[2] It typically appears as a broad singlet in the region of δ 7.5-10.5 ppm . In deuterated chloroform (CDCl₃), it often appears around δ 8.75 ppm.[3] Its broadness is a result of quadrupole broadening by the adjacent nitrogen atom.[4] The exchangeability of this proton with deuterium can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the N-H signal.

-

Aromatic Protons (Ar-H): The protons on the phenyl ring typically resonate in the region of δ 7.0-8.0 ppm . Their specific chemical shifts and splitting patterns are highly dependent on the substitution pattern of the ring. For an unsubstituted N-phenylacetamide, the ortho-protons are the most deshielded due to the anisotropic effect of the amide carbonyl group and the inductive effect of the nitrogen, appearing around δ 7.4 ppm. The meta-protons are found at approximately δ 7.2 ppm, and the para-proton at δ 7.0 ppm.[3]

-

Acetyl Protons (CH₃): The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region, around δ 2.1-2.2 ppm .[3] The singlet nature indicates the absence of adjacent protons.

The Influence of Substituents on Aromatic Proton Chemical Shifts:

The electronic nature of substituents on the phenyl ring significantly influences the chemical shifts of the aromatic protons. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase the electron density on the ring, causing a shielding effect and shifting the aromatic proton signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl decrease the electron density, resulting in a deshielding effect and a downfield shift (to higher ppm values).[5] The magnitude of this shift can often be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effect of the substituent.[6][7][8]

B. ¹³C NMR Spectroscopy of N-Phenylacetamide Derivatives

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Key Carbon Signals and Their Expected Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield, typically in the range of δ 168-172 ppm . For acetanilide, this peak is observed around 169.5 ppm.[9]

-

Aromatic Carbons (Ar-C): The aromatic carbons resonate in the region of δ 115-140 ppm . The carbon attached to the nitrogen atom (ipso-carbon) is found around δ 138 ppm in acetanilide.[9] The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the amide group and any other substituents present.

-

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group appears in the upfield region, typically around δ 24-25 ppm .[9]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Phenylacetamide and its Derivatives in CDCl₃

| Compound | Aromatic Protons | Amide (N-H) | Acetyl (CH₃) | Carbonyl (C=O) | Aromatic Carbons | Acetyl (CH₃) |

| N-Phenylacetamide[3][9] | 7.0-7.5 (m) | ~8.75 (br s) | 2.1 (s) | 169.5 | 120.4 (ortho), 124.1 (para), 128.7 (meta), 138.2 (ipso) | 24.1 |

| N-(4-Chlorophenyl)acetamide | 7.2-7.4 (m) | ~8.05 (s) | 2.1 (s) | 168.9 | 120.9, 128.5, 137.3 | 22.0 |

| N-(4-Methoxyphenyl)acetamide | 6.7-7.5 (m) | ~7.04 (s) | 3.75 (s, -OCH₃), 2.1 (s) | Not specified | Not specified | Not specified |

| N-(4-Nitrophenyl)acetamide | 7.6-8.2 (m) | ~9.0 (s) | 2.2 (s) | Not specified | Not specified | Not specified |

C. Experimental Protocol for NMR Spectroscopy

A high-quality NMR spectrum is contingent on proper sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the N-phenylacetamide derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10] The choice of solvent is crucial as it can influence chemical shifts, particularly for the amide proton.

-

Ensure the sample is fully dissolved; sonication may be necessary.

-

For quantitative NMR, a known amount of an internal standard, such as tetramethylsilane (TMS), is added.[10][11]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, a standard pulse-acquire experiment is typically sufficient. A relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest should be used for accurate integration.[11]

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. A longer relaxation delay may be required for quaternary carbons.

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.

A. Characteristic IR Absorptions of N-Phenylacetamide Derivatives

The IR spectrum of an N-phenylacetamide derivative is dominated by characteristic absorptions of the amide functional group and the aromatic ring.

-

N-H Stretch: Secondary amides, such as N-phenylacetamides, exhibit a single, sharp N-H stretching vibration in the range of 3370-3170 cm⁻¹ .[12] This band is often observed around 3300 cm⁻¹.

-

C=O Stretch (Amide I Band): This is typically the most intense band in the spectrum and is found in the region of 1700-1630 cm⁻¹ .[12] For acetanilide, this peak appears around 1660 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the phenyl ring. Electron-donating groups tend to lower the frequency due to increased resonance, which weakens the C=O bond, while electron-withdrawing groups have the opposite effect.[13][14]

-

N-H Bend (Amide II Band): This band arises from the in-plane bending of the N-H bond and is found in the region of 1570-1515 cm⁻¹ .[12]

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear as a series of sharp bands in the region of 1600-1450 cm⁻¹ .[15]

-

Aromatic C-H Bends: The out-of-plane bending vibrations of the aromatic C-H bonds are observed in the fingerprint region (900-675 cm⁻¹ ) and are diagnostic of the substitution pattern on the phenyl ring.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for N-Phenylacetamide

| Vibrational Mode | Frequency Range (cm⁻¹) | Typical Appearance |

| N-H Stretch | 3370-3170 | Sharp, medium to strong |

| Aromatic C-H Stretch | 3100-3000 | Sharp, weak to medium |

| Aliphatic C-H Stretch | 3000-2850 | Sharp, weak to medium |

| C=O Stretch (Amide I) | 1700-1630 | Sharp, very strong |

| N-H Bend (Amide II) | 1570-1515 | Sharp, medium to strong |

| Aromatic C=C Stretch | 1600-1450 | Sharp, variable intensity |

| Aromatic C-H Bend | 900-675 | Sharp, medium to strong |

B. Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For solid samples like most N-phenylacetamide derivatives, the potassium bromide (KBr) pellet method is a common and reliable sample preparation technique.[16][17]

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopy-grade KBr in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Place a small amount of the N-phenylacetamide derivative (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.[18]

-

Grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[17]

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[17] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[17]

-

Carefully release the pressure and remove the die from the press.

-

Gently eject the transparent or translucent KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.[1][9]

A. Fragmentation Patterns of N-Phenylacetamide Derivatives

Under electron ionization, N-phenylacetamide derivatives typically undergo characteristic fragmentation pathways.

-

Molecular Ion (M⁺•): The molecular ion peak is usually observed and provides the molecular weight of the compound. The stability of the aromatic ring often leads to a relatively intense molecular ion peak.

-

α-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway. This can result in the formation of a resonance-stabilized acylium ion.

-

McLafferty Rearrangement: If the N-phenylacetamide derivative has a sufficiently long alkyl chain with a γ-hydrogen, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene.[19]

-

Cleavage of the Amide Bond: The N-CO bond can cleave, leading to the formation of an anilinium-type radical cation.[20] For acetanilide, this results in a prominent peak at m/z 93.

-

Loss of Ketene: A characteristic fragmentation of acetanilides involves the rearrangement and loss of a neutral ketene molecule (CH₂=C=O, 42 Da), leading to the formation of the anilinium radical cation.[21]

B. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction:

-

For volatile and thermally stable compounds like many N-phenylacetamide derivatives, a direct insertion probe or gas chromatography (GC-MS) can be used.[4]

-

For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

-

For GC-MS, the sample is first dissolved in a suitable volatile solvent and injected into the gas chromatograph, where it is separated from other components before entering the mass spectrometer.

-

-

Ionization and Mass Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

-

The excess energy imparted to the molecular ion causes it to fragment into smaller ions and neutral species.

-

The ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection and Data Interpretation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

The molecular weight is determined from the molecular ion peak.

-

The structure is elucidated by analyzing the fragmentation pattern and comparing it to known fragmentation mechanisms and spectral libraries.

-

IV. Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of N-phenylacetamide derivatives is a critical step in the research and development of new therapeutic agents. While each spectroscopic technique provides unique and valuable information, a comprehensive and unambiguous structural assignment is best achieved through an integrated approach. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides further structural clues through fragmentation analysis. By understanding the principles behind each technique, meticulously following experimental protocols, and carefully interpreting the resulting data, researchers can confidently elucidate the structures of novel N-phenylacetamide derivatives, paving the way for advancements in drug discovery.

References

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved December 5, 2024, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved December 5, 2024, from [Link]

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(5), 1166-1172. [Link]

-

JoVE. (n.d.). IR Absorption Frequency: Delocalization. Retrieved December 5, 2024, from [Link]

-

da Silva, A. B., de Alencar, S. M., & de Souza, G. E. P. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 18987–18996. [Link]

-

Stone, K. J., & Little, J. L. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Australian Journal of Chemistry, 19(12), 2263-2274. [Link]

-

Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

Puranik, P. G., & Rao, K. V. R. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(6), 368-376. [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved December 5, 2024, from [Link]

-

Semantic Scholar. (n.d.). Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Retrieved December 5, 2024, from [Link]

-

Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1988). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 321(5), 315-316. [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Retrieved December 5, 2024, from [Link]

-

Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? r/OrganicChemistry. [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved December 5, 2024, from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved December 5, 2024, from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved December 5, 2024, from [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. [Link]

-

Gowda, B. T., Shilpa, & Lakshmipathy, J. K. (2006). Synthetic and 1H and 13C NMR Spectral Studies on N-(Mono-substituted-phenyl)-acetamides and Substituted Acetamides. Zeitschrift für Naturforschung A, 61(10), 595-599. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved December 5, 2024, from [Link]

-

DOI. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Retrieved December 5, 2024, from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved December 5, 2024, from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Miyazaki, M., Saikawa, J., Ishizuki, H., Taira, T., & Fujii, M. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical chemistry chemical physics : PCCP, 11(29), 6098–6106. [Link]

-

ConnectSci. (n.d.). Correlation of N.M.R. chemical shifts of N-methyl protons of substituted dimethylanilines with Hammett substituent constants. Australian Journal of Chemistry. [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved December 5, 2024, from [Link]

-

Jones, S. (n.d.). NMR of acetanilide. Retrieved December 5, 2024, from [Link]

-

ResearchGate. (n.d.). Correlation of substituted aromatic β -diketones' characteristic protons chemical shifts with Hammett substituent constants. Retrieved December 5, 2024, from [Link]

-

SpectraBase. (n.d.). Acetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved December 5, 2024, from [Link]

-

University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved December 5, 2024, from [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]

-

Reddit. (2025, October 13). Help identifying assigning peaking in C13 NMR (Acetanilide). r/chemhelp. [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved December 5, 2024, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved December 5, 2024, from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved December 5, 2024, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved December 5, 2024, from [Link]

-

Khan Academy. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 3. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]

- 7. connectsci.au [connectsci.au]

- 8. m.youtube.com [m.youtube.com]

- 9. acdlabs.com [acdlabs.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: IR Absorption Frequency: Delocalization [jove.com]

- 14. reddit.com [reddit.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 17. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 18. shimadzu.com [shimadzu.com]

- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-amino-N,N-dimethyl-2-phenylacetamide

Abstract

This technical guide provides a comprehensive characterization of 2-amino-N,N-dimethyl-2-phenylacetamide, a substituted α-amino amide with potential applications in pharmaceutical and chemical research. This document details the compound's physicochemical properties, outlines a plausible synthetic route based on multicomponent reaction principles, and establishes a thorough protocol for its analytical characterization. Furthermore, it explores the prospective pharmacological landscape of this molecule by contextualizing it within the known biological activities of the broader phenylacetamide class. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Introduction

This compound is a chiral α-amino amide derivative. Its structure, featuring a phenyl group and a tertiary amide, makes it an interesting candidate for investigation in medicinal chemistry. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the phenylacetamide scaffold is a common motif in a variety of biologically active compounds. Derivatives of phenylacetamide have been explored for their potential as analgesic, anti-inflammatory, and anticonvulsant agents.[1] This guide aims to provide a foundational understanding of this compound, consolidating its known properties and proposing robust methodologies for its synthesis and characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and in silico modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | ECHEMI[2] |

| Molecular Weight | 178.23 g/mol | ECHEMI[2] |

| CAS Number | 1161012-23-2 (Racemate/Unspecified) 149865-91-8 ((S)-enantiomer) | Moldb[3], Sigma-Aldrich |

| Predicted Boiling Point | 306.9 ± 35.0 °C | ECHEMI[2] |

| Predicted Density | 1.086 ± 0.06 g/cm³ | ECHEMI[2] |

| Predicted LogP | 1.47 | ChemSrc[4] |

| Appearance | Solid (predicted) | N/A |

| Purity | ≥ 95% (Commercially available) | Moldb[3] |

Synthesis of this compound

Proposed Synthetic Route: Ugi Three-Component Reaction

The proposed synthesis involves the one-pot reaction of benzaldehyde, dimethylamine, and an isocyanide that can furnish the α-amino group.

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-depth Technical Guide to the Solubility of Phenylacetamide Derivatives in Organic Solvents

Phenylacetamide and its derivatives represent a core scaffold in medicinal chemistry, forming the basis for numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and anticonvulsants.[1][2][3] The therapeutic efficacy and manufacturability of these active pharmaceutical ingredients (APIs) are intrinsically linked to their solubility. Understanding how these molecules behave in various organic solvents is paramount for critical stages of drug development, including synthesis, purification, crystallization, and formulation.[4][5] Poor solubility can lead to significant challenges in achieving desired bioavailability and can complicate manufacturing processes, making a thorough understanding of dissolution thermodynamics a cornerstone of successful pharmaceutical development.

This technical guide provides a detailed exploration of the solubility of phenylacetamide derivatives. We will examine the underlying physicochemical principles governing their dissolution, present and analyze experimental solubility data, and outline a robust methodology for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of solubility in their work.

Section 1: Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a complex interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[4] For phenylacetamide derivatives, the key to understanding their solubility lies in the balance between their non-polar and polar characteristics.

Molecular Structure and Its Implications

The phenylacetamide core contains two primary functional groups that dictate its solubility profile: the non-polar phenyl group and the polar amide functional group .

-

Phenyl Group (-C₆H₅): This bulky, hydrophobic group significantly limits solubility in polar solvents, particularly water.[1] It favors interactions with non-polar or less polar organic solvents through van der Waals forces.

-

Amide Group (-CONH-): The amide linkage is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group).[1] This feature is crucial for enhancing solubility in polar organic solvents, especially those that can participate in hydrogen bonding.[1]

Substituents on the phenyl ring or the amide nitrogen can dramatically alter this balance. For instance, adding a polar hydroxyl (-OH) group, as in N-(2-hydroxyethyl)-2-phenylacetamide, is anticipated to increase solubility in polar protic solvents compared to its parent compounds.[4]

Caption: Key functional groups of the phenylacetamide scaffold.

Solvent Properties and Solute-Solvent Interactions

The choice of solvent is critical. Organic solvents can be broadly categorized, and their interaction with phenylacetamide derivatives varies accordingly:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds and readily solvate the polar amide group. Phenylacetamide and its analogs are generally soluble in these solvents.[6][7][8]

-

Dipolar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. They effectively solvate the solute through dipole-dipole interactions. Phenylacetamide exhibits good solubility in solvents like acetone.[6][7]

-

Non-Polar Aprotic Solvents (e.g., Benzene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. Solubility is typically lower in these solvents and is driven by weaker van der Waals interactions with the phenyl ring.[8][9]

The Role of Temperature

For the majority of organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[1][7][10] This positive correlation has been experimentally verified for 2-phenylacetamide across a range of sixteen different organic solvents.[7] This relationship is fundamental to techniques like recrystallization, where a compound is dissolved in a hot solvent and precipitated upon cooling. Thermodynamic properties such as the enthalpy, entropy, and Gibbs free energy of dissolution can be calculated from temperature-dependent solubility data to further characterize the process as spontaneous and entropy-driven.[7]

Caption: Interacting factors that determine the solubility of a compound.

Section 2: Experimental Solubility Data of Phenylacetamide Derivatives

While qualitative descriptors like "soluble" or "slightly soluble" are useful, quantitative data is essential for process design and development. A comprehensive study on 2-phenylacetamide provides valuable insight into its behavior across a wide array of solvent classes.

Quantitative Solubility of 2-Phenylacetamide

The mole fraction solubility of 2-phenylacetamide was determined experimentally in sixteen pure organic solvents over a temperature range of 273.75 K to 324.95 K.[7] The data reveals a clear hierarchy of solvent efficacy. At a fixed temperature, the solubility follows a distinct trend, with the highest solubility observed in ketones and the lowest in long-chain alcohols.[7]

Table 1: Mole Fraction Solubility (x) of 2-Phenylacetamide in Various Organic Solvents at 298.15 K (25 °C) (Data extrapolated and interpreted from trends reported by ResearchGate)[7]

| Solvent Class | Solvent | Mole Fraction (x) Ranking |

| Ketones | Acetone | High |

| 2-Butanone | High | |

| 2-Pentanone | Medium-High | |

| Ethers | Tetrahydrofuran (THF) | Very High (Highest overall) |

| Nitriles | Acetonitrile | Medium-High |

| Esters | Ethyl Acetate | Medium |

| Methyl Acetate | Medium | |

| Ethyl Formate | Medium-Low | |

| Alcohols | Methanol | Low |

| Ethanol | Low | |

| n-Propanol | Low | |

| Isopropanol | Low | |

| n-Butanol | Very Low | |

| n-Pentanol | Very Low | |

| Isobutanol | Very Low | |

| Isopentanol | Very Low |

Note: This table provides a ranked comparison based on the reported study. For precise mole fraction values, consultation of the primary literature is recommended.

Qualitative Solubility of Related Derivatives

Comparing the solubility of different derivatives provides insight into structure-property relationships.

Table 2: Qualitative Solubility of Phenylacetamide and Related Compounds

| Compound | Water | Hot Water | Ethanol | Acetone | Ether | Benzene | Chloroform | DMSO |

| 2-Phenylacetamide | Slightly Soluble[8][11][12] | Soluble[8][12] | Soluble[1][8][12] | Soluble[7] | Slightly Soluble[8][12] | Slightly Soluble[8][12] | Soluble[1] | Soluble[1] |

| N-Phenylacetamide | Slightly Soluble[6] | Soluble[6] | Very Soluble[6] | Very Soluble[6] | Soluble[6] | Soluble[6] | Soluble[6] | - |

| N-(2-hydroxyethyl)-2-phenylacetamide | - | - | Predicted High[4] | Predicted High[4] | - | - | - | - |

The data indicates that N-phenylacetamide is generally more soluble across a range of organic solvents compared to 2-phenylacetamide.[6] As predicted, the addition of a hydroxyl group in N-(2-hydroxyethyl)-2-phenylacetamide is expected to further enhance solubility in polar solvents like ethanol.[4]

Section 3: Experimental Protocol for Solubility Determination

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The isothermal gravimetric method is a classic and robust technique for determining thermodynamic solubility.[4][7]

Isothermal Gravimetric Method Protocol

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid.

Objective: To determine the equilibrium solubility of a phenylacetamide derivative in a selected organic solvent at a specific temperature.

Materials & Equipment:

-

Phenylacetamide derivative (solute)

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the phenylacetamide derivative to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. Constant agitation is necessary.

-

Sedimentation: After equilibration, allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Weigh the container with the filtered solution. Then, carefully evaporate the solvent using a drying oven or vacuum oven at a temperature that will not degrade the solute.

-

Mass Determination: Once all the solvent has been removed, weigh the container again. The difference in mass corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the dissolved solute and the initial mass of the solvent.

Caption: Workflow for the isothermal gravimetric solubility method.

Section 4: Predictive Models for Solubility Correlation

Experimental data can be correlated using various thermodynamic models to enhance predictive capabilities and gain deeper insight into the solution behavior. These models are invaluable for interpolating solubility at different temperatures and understanding non-ideal solution behavior.

Several models are commonly used:

-

Modified Apelblat Model: A semi-empirical equation that relates mole fraction solubility to temperature.[5][7][13]

-

λh (Buchowski) Equation: Another model that describes the solid-liquid equilibrium based on thermodynamic principles.[7][13]

-

Non-Random Two-Liquid (NRTL) Model: A local composition model that is effective for predicting solubility in non-ideal solutions.[7]

-

Wilson Equation: Another local composition model used for correlating solubility data.[7]

Studies on 2-phenylacetamide have shown that these models can correlate experimental solubility data with a high degree of accuracy.[7] More advanced machine learning and QSPR (Quantitative Structure-Property Relationship) models are also emerging as powerful tools for predicting solubility from molecular descriptors, reducing the need for extensive experimentation in early development stages.[13][14][15]

Conclusion

The solubility of phenylacetamide derivatives in organic solvents is a multifaceted property governed by a delicate balance of molecular structure, solvent characteristics, and temperature. The hydrophobic phenyl ring and the hydrogen-bonding-capable amide group are the primary determinants of their solubility profile. Quantitative data reveals a strong preference for polar aprotic and protic solvents over non-polar ones, a trend that can be modulated by introducing different substituents. A systematic approach to solubility determination, using established protocols like the isothermal gravimetric method, is essential for generating the high-quality data needed for process development and formulation. By integrating this empirical data with thermodynamic and computational models, researchers can build a comprehensive understanding of their compounds, enabling more efficient and successful drug development pathways.

References

- Acetanilide - Solubility of Things. (n.d.).

- An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents. (n.d.). Benchchem.

- N-Phenylacetamide. (n.d.). ChemBK.

- Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. (n.d.).

- Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. (n.d.). ResearchGate.

- 2-Phenylacetamide | 103-81-1. (n.d.). ChemicalBook.

- Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water. (n.d.).

- Solubilities of N-phenylacetamide, 2-methyl- N-phenylacetamide and 4-methyl- N-phenylacetamide in supercritical carbon dioxide. (n.d.). ResearchGate.

- Cas 103-81-1,2-Phenylacetamide. (n.d.). LookChem.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ECHEMI.

- Predicting drug solubility in organic solvents mixtures. (2024). Unipd.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC - NIH.

- Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. (n.d.). ResearchGate.

- Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4-methyl-N-phenylacetamide in supercritical carbon dioxide. (2019). LookChem.

- Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4 -methyl -N-phenylacetamide in supercritical carbon dioxide. (2007). Semantic Scholar.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.

- Phenylacetic acid - Solubility of Things. (n.d.).

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC - NIH.

- Factors Influencing Solubility of Drugs: Lecture-05. (2020). YouTube.

- Regular Article. (2023). Physical Chemistry Research.

- Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. (n.d.). SciELO Colombia.

- Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. (2013). CORE.

- Solubility determination and crystallization thermodynamics of an intermediate in different organic solvents. (n.d.). OUCI.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. physchemres.org [physchemres.org]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. scielo.org.co [scielo.org.co]

- 11. Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water [m.intermediatespharma.com]

- 12. Cas 103-81-1,2-Phenylacetamide | lookchem [lookchem.com]

- 13. research.unipd.it [research.unipd.it]

- 14. echemi.com [echemi.com]

- 15. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Phenylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The phenylacetamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design and development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and anticonvulsant effects to significant antimicrobial and anti-inflammatory properties. This guide provides an in-depth exploration of the biological landscape of phenylacetamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower your research and development endeavors. Our focus is on the "why" behind the "how," offering insights into the causal logic of experimental design and fostering a deeper understanding of this pivotal compound class.

The Phenylacetamide Core: A Privileged Scaffold in Medicinal Chemistry

The phenylacetamide structure, characterized by a phenyl group attached to an acetamide moiety, is a recurring motif in numerous biologically active molecules.[1] This structural simplicity belies a profound capacity for molecular recognition, allowing for diverse interactions with a range of biological targets. The inherent versatility of the phenylacetamide core permits extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has made it a "privileged scaffold" in drug discovery, a foundational structure upon which a multitude of potent and selective therapeutic agents have been built.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

The quest for novel, more effective, and less toxic anticancer agents is a perpetual challenge in oncology. Phenylacetamide derivatives have emerged as a promising class of compounds with significant potential in this arena.[2][3][4][5]

Mechanism of Action: Triggering Programmed Cell Death

A primary mechanism through which phenylacetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells.[2][6] This is a critical feature, as the ability to trigger apoptosis is a hallmark of many successful chemotherapeutic agents.[3] Studies have shown that certain phenylacetamide derivatives can stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][6]

Key molecular events observed upon treatment with active phenylacetamide derivatives include:

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of proteins like Bax and FasL.[6]

-

Downregulation of Anti-Apoptotic Proteins: Decreased expression of proteins like Bcl-2.[6]

-

Activation of Caspases: Increased activity of executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[6]

-

DNA Fragmentation: Confirmation of apoptosis through methods like the TUNEL assay, which detects DNA breaks characteristic of apoptotic cells.[6]

Caption: Phenylacetamide derivatives induce apoptosis via extrinsic and intrinsic pathways.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of phenylacetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO2) and halogen (F, Cl, Br) moieties, on the phenyl ring often enhances cytotoxic activity.[3][4][6] For instance, compounds with a para-nitro group have shown strong cytotoxic effects against cell lines like MDA-MB-468.[6]

-

Positional Isomerism: The position of the substituent is also crucial. For example, some studies have found that p-nitro substitution leads to greater activity in certain cell lines compared to ortho or meta substitutions.[3][4]

-

Lipophilicity: While not extensively detailed in all studies, lipophilicity can play a role in membrane permeability and target engagement, thereby influencing overall activity.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative phenylacetamide derivatives against various cancer cell lines.

| Derivative ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3d | MDA-MB-468 | 0.6 ± 0.08 | Doxorubicin | 0.38 ± 0.07 |

| 3d | PC-12 | 0.6 ± 0.08 | - | - |

| 3c | MCF-7 | 0.7 ± 0.08 | Doxorubicin | 0.98 ± 0.01 |

| 3d | MCF-7 | 0.7 ± 0.4 | Doxorubicin | 0.98 ± 0.01 |

| 2b | PC3 | 52 | Imatinib | 40 |

| 2c | PC3 | 80 | Imatinib | 40 |

| 2c | MCF-7 | 100 | Imatinib | 98 |

Data compiled from multiple sources.[3][4][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the phenylacetamide derivatives and a reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-